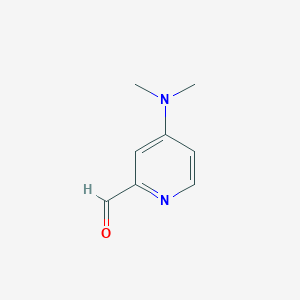

4-(Dimethylamino)picolinaldehyde

Description

Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various areas of chemistry. The significance of 4-(Dimethylamino)picolinaldehyde within this class of compounds stems from the synergistic interplay of its constituent parts. The pyridine ring itself is an aromatic heterocycle, and the introduction of substituents dramatically influences its chemical behavior.

The 4-(dimethylamino) group is a powerful electron-donating group, which significantly increases the electron density of the pyridine ring. This is exemplified by the well-known catalyst 4-(Dimethylamino)pyridine (DMAP), which is far more basic and nucleophilic than pyridine itself. wikipedia.org This enhanced nucleophilicity makes DMAP and related structures highly effective catalysts in a wide array of organic transformations, including acylation and esterification reactions. wikipedia.orgresearchgate.net The presence of the dimethylamino group in this compound suggests a similar enhancement of the pyridine nitrogen's basicity and nucleophilicity, potentially enabling its use as a catalyst or a specialized ligand in coordination chemistry. nih.govnih.gov

Furthermore, the aldehyde group at the 2-position of the pyridine ring is a versatile handle for a multitude of chemical transformations. This strategic placement allows for the formation of Schiff bases, which can act as bidentate ligands for metal ions, a property well-documented for picolinaldehyde itself. The combination of a highly activated pyridine ring and a reactive aldehyde functional group in a single molecule presents opportunities for the design of novel ligands with tunable electronic properties and for the synthesis of complex molecular architectures.

Overview of Aldehyde and Tertiary Amine Functionalities in Molecular Design

The Aldehyde Group: The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group (R-CHO), is a highly reactive and versatile building block in organic synthesis. wikipedia.org Its reactivity stems from the polarized nature of the carbonyl bond, which makes the carbonyl carbon susceptible to nucleophilic attack. auburn.edu This reactivity allows aldehydes to participate in a wide range of chemical reactions, making them key intermediates in the synthesis of more complex molecules, including many pharmaceuticals. numberanalytics.com For instance, aldehydes are used in the synthesis of antibiotics and benzodiazepines. numberanalytics.com They can be readily oxidized to carboxylic acids or reduced to primary alcohols, further expanding their synthetic utility. auburn.edu

The Tertiary Amine Group: A tertiary amine is an organic compound where a nitrogen atom is bonded to three alkyl or aryl groups. unacademy.comnih.gov The lone pair of electrons on the nitrogen atom makes tertiary amines basic and nucleophilic. nih.gov This property is fundamental to their role in many chemical reactions, where they can act as catalysts or as bases to neutralize acidic byproducts. In medicinal chemistry, the tertiary amine moiety is a common feature in a vast number of drug molecules. acs.orgauburn.edu The ability of the amine to be protonated at physiological pH can enhance the water solubility of a drug and provide a cationic center for binding to biological targets like receptors and enzymes. auburn.edu

The presence of both an aldehyde and a tertiary amine in this compound creates a bifunctional molecule with a rich and varied chemical potential.

Significance of Aldehyde and Tertiary Amine Functionalities

| Functional Group | Key Characteristics | Significance in Molecular Design |

|---|---|---|

| Aldehyde | Reactive carbonyl group (R-CHO) wikipedia.org | Versatile synthetic intermediate for forming C-C and C-N bonds; can be oxidized or reduced to other functional groups. auburn.edunumberanalytics.com |

| Tertiary Amine | Basic and nucleophilic nitrogen atom (R3N) unacademy.comnih.gov | Acts as a catalyst or base in reactions; common in pharmaceuticals for solubility and target binding. acs.orgauburn.edu |

Historical Context of Picolinaldehyde Derivatives in Chemical Research

Picolinaldehyde, or pyridine-2-carbaldehyde, is the parent aldehyde of the picoline-derived aldehydes and has been a subject of chemical investigation for a considerable time. Its isomers, pyridine-3-carbaldehyde and pyridine-4-carbaldehyde, have also been extensively studied. chemicalbook.com Historically, the synthesis of picolinaldehyde derivatives often involved the oxidation of the corresponding methyl or hydroxymethyl pyridines. google.com

A significant area of research for picolinaldehyde derivatives has been in coordination chemistry. The ability of the aldehyde group to react with amines to form Schiff bases has been widely exploited. semanticscholar.org These Schiff base derivatives, containing the iminopyridine moiety, can act as effective bidentate or polydentate ligands, forming stable complexes with a variety of metal ions. These metal complexes have been investigated for their catalytic properties, magnetic behavior, and potential as models for biological systems.

In the realm of organic synthesis, picolinaldehyde and its derivatives serve as valuable starting materials. For example, 4-pyridinecarboxaldehyde (B46228) is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. chemicalbook.com The reactivity of the aldehyde group allows for its participation in a range of condensation and addition reactions, providing access to a diverse array of more complex pyridine-containing molecules. The development of synthetic methods for preparing pyridine aldehydes, such as the reductive hydrolysis of 4-pyridine-2-imidazoline, has been a focus to improve yield and industrial scalability. google.com The ongoing exploration of picolinaldehyde derivatives continues to yield new materials and molecules with interesting properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBXBYZPUPHVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dimethylamino Picolinaldehyde and Its Functional Derivatives

Direct Synthesis Approaches to the Picolinaldehyde Core

Direct synthesis methods aim to introduce the aldehyde functionality at the C-2 position of the 4-(dimethylamino)pyridine scaffold. These routes are often sought for their efficiency and atom economy.

Direct C-H functionalization represents a modern and powerful tool in organic synthesis. For pyridines, this often involves transition-metal-catalyzed formylation. While specific examples detailing the direct C-H formylation of 4-(dimethylamino)pyridine to yield 4-(dimethylamino)picolinaldehyde are not extensively documented in readily available literature, the principles can be inferred from related transformations. The strong electron-donating nature of the dimethylamino group at the 4-position activates the pyridine (B92270) ring, but can also complicate selectivity. Catalytic systems, often employing palladium or rhodium, are typically required to mediate the introduction of a formyl group or a synthetic equivalent.

A more classical and widely documented approach to picolinaldehydes involves the partial reduction of picolinic acid derivatives. wikipedia.org The parent compound, 4-(dimethylamino)picolinic acid, serves as the logical starting material. The primary challenge in this conversion is preventing over-reduction of the aldehyde to the corresponding alcohol.

To achieve this, the carboxylic acid is typically converted into a more reactive derivative that is susceptible to controlled reduction. Common strategies include:

Weinreb Amide Formation: The picolinic acid can be converted to its N-methoxy-N-methylamide (Weinreb amide). This intermediate reacts with organometallic reagents or, more commonly for this transformation, hydride sources like Diisobutylaluminium hydride (DIBAL-H) to yield the aldehyde upon workup. The resulting metal-chelated intermediate is stable at low temperatures, preventing a second reduction.

Ester or Acid Chloride Reduction: Conversion to an ester or acid chloride followed by reduction at low temperatures with a sterically hindered hydride reagent such as DIBAL-H or Lithium tri-tert-butoxyaluminum hydride can also afford the aldehyde in good yields.

A plausible synthetic sequence starting from 4-(dimethylamino)picolinic acid is outlined below.

| Step | Transformation | Typical Reagents | Purpose |

| 1 | Picolinic acid activation | SOCl₂, Oxalyl chloride | Converts the carboxylic acid to a more reactive acid chloride. |

| 2 | Weinreb amide formation | HN(OMe)Me | Forms the stable N-methoxy-N-methylamide intermediate. |

| 3 | Reduction to aldehyde | DIBAL-H, -78 °C | Reduces the Weinreb amide to the desired aldehyde. |

Another viable route begins with the corresponding nitrile, 4-(dimethylamino)picolinonitrile. The nitrile can be reduced to the aldehyde using reagents like DIBAL-H, followed by a careful aqueous workup to hydrolyze the intermediate imine.

Synthesis of N-Substituted Pyridine Aldehydes

The synthesis of picolinaldehydes bearing nitrogen-based substituents is a broad field, with strategies varying based on the substituent's nature and position. The synthesis of 4-(pyrrolidin-1-yl)picolinaldehyde, an analog of the title compound, can be achieved through nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group at the 4-position, followed by elaboration of the C-2 position into an aldehyde. For instance, reacting 4-chloropicolinonitrile with pyrrolidine (B122466) would yield 4-(pyrrolidin-1-yl)picolinonitrile, which can then be reduced to the aldehyde. google.com

General methods for preparing other N-substituted pyridine aldehydes often involve oxidation of the corresponding methyl or alcohol precursors, a common strategy for pyridine aldehydes in general. wikipedia.org

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 4-Chloropicolinonitrile | Pyrrolidine | Base (e.g., K₂CO₃) | 4-(Pyrrolidin-1-yl)picolinonitrile |

| 4-(Pyrrolidin-1-yl)picolinonitrile | DIBAL-H | H₃O⁺ (workup) | 4-(Pyrrolidin-1-yl)picolinaldehyde |

Preparation of Functionalized this compound Analogs

The preparation of functionalized analogs of this compound can be accomplished either by building the molecule from already functionalized precursors or by direct modification of the parent aldehyde. The electron-rich nature of the 4-(dimethylamino)pyridine ring system makes it susceptible to electrophilic attack, although regioselectivity can be an issue.

For example, creating analogs with different substituents on the amino nitrogen involves starting with the appropriately substituted 4-aminopyridine (B3432731) derivative. Synthesizing analogs with additional groups on the pyridine ring itself can be more complex. A multi-step synthesis starting from a differently substituted picolinic acid or picoline is often required. umsl.edu For instance, Sonogashira coupling reactions on a halogenated methylpicolinate, followed by oxidation and other functional group manipulations, can yield highly functionalized picolinic acid derivatives that can then be converted to their respective aldehydes. umsl.edu

The aldehyde functional group itself is a versatile handle for derivatization. It readily undergoes nucleophilic attack, most notably by amines to form Schiff bases (imines), which are important ligands in coordination chemistry. wikipedia.org It can also be used in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to generate a wide array of functionalized analogs.

Coordination Chemistry of 4 Dimethylamino Picolinaldehyde Derived Ligands

Design and Synthesis of Schiff Base Ligands from 4-(Dimethylamino)picolinaldehyde

Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. iosrjournals.orgnih.gov This reaction is typically catalyzed by either acid or base, or driven by heat. iosrjournals.org The resulting compound contains an azomethine or imine group (-HC=N-), which is crucial for its coordination to metal ions. iosrjournals.org

The synthesis of Schiff base ligands from this compound involves the reaction of this aldehyde with a suitable primary amine. For instance, new Schiff bases have been synthesized using various aldehydes and amines through a magnetic stirrer method. iosrjournals.org A common procedure involves refluxing equimolar amounts of this compound and a selected amine in a solvent like ethanol (B145695). researchgate.netjocpr.com The product, a Schiff base ligand, often precipitates upon cooling and can be purified by recrystallization. researchgate.net The general mechanism involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, forming an unstable carbinolamine intermediate, which then dehydrates to form the stable imine. iosrjournals.org

These Schiff bases are often crystalline solids with sharp melting points and are typically yellow in color. iosrjournals.org Their solubility can vary, with many being insoluble in common organic solvents. iosrjournals.org The inherent flexibility in the choice of the amine component allows for the tuning of the electronic and steric properties of the resulting ligand, which in turn influences the properties of the subsequent metal complexes.

Formation of Transition Metal Complexes

Schiff bases derived from this compound are versatile ligands capable of forming stable complexes with a wide array of transition metal ions. researchgate.net The coordination typically occurs through the nitrogen atom of the azomethine group and other donor atoms present in the ligand structure, such as the pyridinic nitrogen in the case of picolinaldehyde derivatives.

The general method for synthesizing these metal complexes involves reacting the Schiff base ligand with a metal salt in a suitable solvent, often with heating and stirring. researchgate.net For example, a common technique is to add a hot ethanolic solution of the ligand to an aqueous or ethanolic solution of the metal salt in a specific molar ratio, followed by stirring for several hours. jocpr.com The resulting metal complex often precipitates out of the solution and can be collected by filtration and dried. jocpr.com

Ruthenium Complexes

Ruthenium complexes incorporating Schiff base ligands have attracted significant interest due to their potential applications in catalysis and medicine. nih.gov The synthesis of ruthenium(II) complexes with Schiff bases derived from picolinaldehyde has been reported. researchgate.net For instance, a Schiff base ligand can be reacted with a ruthenium(II) precursor, such as a dichloro(p-cymene)ruthenium(II) dimer, to yield the desired complex. researchgate.netmdpi.com These reactions are often carried out by refluxing the reactants in a solvent like ethanol. nih.gov The resulting ruthenium complexes can exhibit various coordination geometries, with the Schiff base acting as a bidentate or even a tetradentate ligand depending on its specific structure. science.gov The p-cymene-ruthenium(II) fragment is a common starting material for exploring the coordination chemistry of new ligands. mdpi.com

Manganese and Zinc Complexes

Schiff base ligands derived from 4-(dimethylamino)benzaldehyde (B131446) and related aldehydes readily form complexes with manganese and zinc ions. For instance, a Schiff base synthesized from 4-(dimethylamino)cinnamaldehyde and 1,2-diaminobenzene forms complexes with both Zn(II) and Cu(I). nih.gov Similarly, manganese(III)-Schiff base complexes have been prepared and characterized. nih.gov The synthesis of these complexes typically involves the reaction of the pre-formed Schiff base ligand with a corresponding metal salt, such as zinc acetate (B1210297) or manganese perchlorate, in an appropriate solvent. researchgate.netnih.gov Equilibrium studies have also been conducted on zinc(II) complexes with Schiff bases derived from pyridoxal (B1214274) phosphate (B84403) and amino acids. nih.gov

Mercury(II) Complexation Studies

Schiff base ligands have also been shown to form stable complexes with mercury(II). researchgate.net The synthesis of these complexes generally involves the reaction of the Schiff base ligand with a mercury(II) salt, such as mercury(II) chloride or iodide. researchgate.netinorgchemres.org Studies have shown that in these complexes, the mercury(II) ion can adopt a distorted tetrahedral geometry, with the Schiff base acting as a bidentate ligand, coordinating through the imine nitrogen atoms. inorgchemres.org The characterization of these complexes is crucial to understanding their structure and potential applications.

Chelation Modes and Ligand Field Effects in Complexes

Schiff base ligands derived from this compound are typically multidentate, meaning they can bind to a central metal ion through multiple donor atoms. science.gov The most common chelation mode involves the nitrogen atom of the imine group and the nitrogen atom of the pyridine (B92270) ring, forming a stable five- or six-membered chelate ring. researchgate.netresearchgate.net This bidentate N,N-coordination is a recurring motif in the chemistry of these ligands. researchgate.net

Depending on the specific structure of the Schiff base, other donor atoms can also participate in coordination, leading to different chelation modes. For example, if the amine precursor contains additional functional groups like hydroxyl or thiol, these can also coordinate to the metal center, resulting in tridentate or tetradentate ligands. science.gov The way the ligand wraps around the metal ion significantly influences the geometry and stability of the resulting complex. nih.gov

The coordination of the ligand to the metal ion creates a ligand field, which affects the d-orbital energies of the metal. This "ligand field effect" is responsible for many of the characteristic properties of transition metal complexes, including their color, magnetic properties, and reactivity. The strength of the ligand field depends on the nature of the donor atoms and the geometry of the complex. The nitrogen donor atoms of the imine and pyridine moieties are generally considered to be moderately strong field donors.

Structural Elucidation Methodologies for Coordination Compounds

A variety of physicochemical techniques are employed to determine the structure and properties of the coordination compounds formed from this compound-derived Schiff bases. researchgate.net These methods provide crucial information about the composition, geometry, and bonding within the complexes.

Elemental analysis is used to determine the empirical formula of the synthesized compounds, confirming the metal-to-ligand ratio. researchgate.netijsrst.com

Spectroscopic techniques are fundamental to characterization.

Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation. iosrjournals.org The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and other metal-ligand bonds. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the ligand field. iosrjournals.orgijsrst.com These spectra are often used to infer the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to characterize the ligand and its diamagnetic complexes. researchgate.netijsrst.com Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.

Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion and helps to deduce its oxidation state and coordination environment. researchgate.net

Conductivity measurements in solution can distinguish between electrolytic and non-electrolytic complexes, indicating whether any counter-ions are present outside the coordination sphere. jocpr.com

Thermal analysis techniques , such as thermogravimetry (TG), can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. inorgchemres.orgnih.gov

The following table provides a summary of the characterization data for a representative Schiff base ligand and its metal complex.

| Compound | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |

| Schiff Base Ligand (L) | - | ν(C=N): ~1600-1624 | Aromatic-H: ~7.0-8.5, CH=N: ~8.5 |

| Metal Complex [M(L)n] | Varies (non-electrolyte or electrolyte) | ν(C=N): shift to lower/higher frequency, ν(M-N): ~450-550 | Shifted ligand proton signals |

Catalytic Applications of 4 Dimethylamino Picolinaldehyde Derivatives

Nucleophilic Acyl Transfer Catalysis (DMAP Analogs)

4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for a multitude of organic reactions, particularly acyl transfer processes. uni-muenchen.dechemicalbook.comresearchgate.netwikipedia.org The high catalytic activity of DMAP is attributed to the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine (B92270) nitrogen. wikipedia.org Analogs of DMAP, including those structurally related to 4-(dimethylamino)picolinaldehyde, are developed to enhance catalytic efficiency and to introduce stereoselectivity. uni-muenchen.dersc.org These catalysts are particularly effective in speeding up esterifications of hindered alcohols with acid anhydrides. chemicalbook.com

Mechanistic Studies of Catalytic Pathways

The generally accepted mechanism for acyl transfer reactions catalyzed by DMAP involves the initial reaction of the nucleophilic pyridine nitrogen with the acylating agent, such as an acid anhydride (B1165640), to form a highly reactive N-acylpyridinium salt intermediate. uni-muenchen.denih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol. nih.gov The counteranion of the N-acylpyridinium salt, for instance, acetate (B1210297), is thought to act as a Brønsted base, which enhances the nucleophilicity of the alcohol by deprotonating it. nih.gov The alcohol then attacks the activated acyl group, leading to the formation of the ester product and regenerating the catalyst. wikipedia.org Computational studies have explored the reaction pathway of tert-butanol (B103910) with acetic anhydride in the presence of DMAP, confirming a nucleophilic pathway. uni-muenchen.de The rate-determining step in the nucleophilic reaction path is energetically more favorable than a base-catalyzed pathway. uni-muenchen.de

The catalytic cycle can be summarized as follows:

Activation: The DMAP analog attacks the acylating agent (e.g., acetic anhydride) to form an N-acylpyridinium intermediate.

Nucleophilic Attack: The alcohol substrate attacks the carbonyl carbon of the activated acyl group. The acetate counterion can assist by deprotonating the alcohol. nih.gov

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product, releasing the DMAP catalyst which can then be protonated by the generated acid. An auxiliary base, like triethylamine, is often used to deprotonate the protonated DMAP, regenerating the active catalyst for the next cycle. wikipedia.org

Development of Enantioselective Catalytic Systems

A significant area of research has been the development of chiral DMAP analogs to achieve enantioselective acylations. These catalysts are crucial for the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols. tcichemicals.com

Several strategies have been employed to create effective enantioselective DMAP catalysts:

Atropisomeric Analogs: Configurationally stable atropisomeric derivatives of DMAP have been synthesized. These molecules possess a chiral axis, which creates a chiral environment around the catalytic site. For example, atropisomeric 3-aryl analogues of DMAP have been shown to be efficient nucleophilic catalysts for the kinetic resolution of secondary alcohols. rsc.org

Planar Chiral Ferrocene-Based Catalysts: Ferrocene-based planar chiral DMAP derivatives have been successfully used in the kinetic resolution of secondary aromatic alcohols. researchgate.net

Binaphthyl-Derived Catalysts: Chiral catalysts incorporating a binaphthyl moiety and a 4-aminopyridine (B3432731) unit have demonstrated exceptionally high activity and enantioselectivity in acyl transfer reactions. nih.govtcichemicals.com These catalysts can be effective at very low loadings (0.1-0.5 mol%). tcichemicals.com

Chemoenzymatic Synthesis: Enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines have been prepared using chemoenzymatic routes. These compounds have shown important catalytic properties in the stereoselective construction of quaternary centers. researchgate.net

2-Substituted DMAP-N-oxides: Chiral 2-substituted DMAP-N-oxides derived from L-prolinamides have been designed and applied in the dynamic kinetic resolution of azlactones, producing L-amino acid derivatives with high yields and enantioselectivities. youtube.com

| Chiral Catalyst Type | Application | Key Features | Reference |

|---|---|---|---|

| Atropisomeric DMAP Analogs | Kinetic resolution of secondary alcohols | Possess a β-biaryl stereogenic axis | rsc.org |

| Binaphthyl-Derived DMAP Analogs | Kinetic resolution and desymmetrization of diols, Steglich rearrangements | Axial chirality from binaphthyl group; high catalytic activity | tcichemicals.com |

| 4-(Dimethylamino)-3-(1-hydroxyalkyl)pyridines | Stereoselective construction of quaternary centers | Prepared via chemoenzymatic methods | researchgate.net |

| Chiral 2-substituted DMAP-N-oxides | Dynamic kinetic resolution of azlactones | Derived from L-prolinamides; N-H bond acts as H-bond donor | youtube.com |

Photoredox Catalysis and Related Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. sigmaaldrich.com Pyridine derivatives are actively explored in this field. A novel photochemical method for the functionalization of pyridines proceeds through pyridinyl radicals, which are generated upon SET reduction of pyridinium (B92312) ions under acidic conditions. acs.org This approach allows for the alkylation and amination of pyridines with distinct positional selectivity compared to classical Minisci reactions. acs.org

Electron-primed photoredox catalysis is another advanced strategy where a photocatalyst radical anion is generated and then photoexcited to become a highly potent reductant. youtube.com This technique can be used to reduce challenging substrates. youtube.com Furthermore, photoredox-catalyzed protocols have been developed for alkene carbamoylations using 4-carboxamido-Hantzsch esters, which are 1,4-dihydropyridine (B1200194) derivatives. mdpi.com These reactions generate carbamoyl (B1232498) radicals that add to alkenes with high regio- and chemoselectivity. mdpi.com

Transition Metal-Catalyzed Processes Utilizing Picolinaldehyde-Derived Ligands

Picolinaldehyde and its derivatives are valuable precursors for synthesizing ligands for transition metal catalysis. The pyridine nitrogen and the aldehyde group (often converted to an imine in Schiff base ligands) can effectively coordinate with metal centers, influencing the catalyst's electronic and steric properties. researchgate.netrasayanjournal.co.inmdpi.com

Schiff base ligands derived from the condensation of 2-pyridinecarboxaldehyde (B72084) with various amines are widely used. researchgate.netnih.gov These ligands can form stable complexes with transition metals like copper(II), nickel(II), and cobalt(II). researchgate.net The resulting complexes have shown catalytic activity in oxidation reactions of olefins such as cyclohexene (B86901) and styrene. researchgate.net The thermal stability of these complexes allows them to be used as catalysts in reactions conducted at high temperatures. researchgate.net

The versatility of Schiff base ligands allows for the synthesis of mono- and binuclear complexes with various geometries. researchgate.netscience.gov The coordination environment around the metal ion, dictated by the ligand, is crucial for the catalytic activity. For instance, rhodium pyridyl carbenes, generated from pyridotriazoles, undergo N-H insertion reactions with a broad range of substrates, including amides and anilines, to produce 2-picolylamine derivatives. nih.gov This transformation can be utilized in the one-pot synthesis of imidazo[1,2-a]pyridines. nih.gov

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| Schiff base from 2-pyridinecarboxaldehyde | Cu(II), Ni(II), Co(II) | Oxidation of cyclohexene and styrene | researchgate.net |

| Pyridotriazole (pyridyl carbene precursor) | Rh(II) | N-H insertion reactions, synthesis of 2-picolylamines | nih.gov |

| Pyridine-2,6-dicarboxylic acid with 4-picoline | Fe(III), Co(II), Ni(II), Cu(II) | Models for metalloenzymes, antimicrobial agents | nih.gov |

Organocatalysis Mediated by Pyridine-Based Aldehydes

Pyridine and its derivatives can act as organocatalysts in various transformations. For instance, pyridine has been identified as an effective organocatalyst for the reductive ozonolysis of alkenes. organic-chemistry.orgnih.gov In this process, pyridine promotes the decomposition of carbonyl oxides, leading directly to aldehydes and ketones while avoiding the formation of hazardous peroxide intermediates. organic-chemistry.orgnih.gov The proposed mechanism involves the formation and fragmentation of a zwitterionic peroxyacetal. organic-chemistry.orgnih.gov

Furthermore, pyridine derivatives are utilized in C-C bond-forming reactions. A catalytic system comprising an in situ generated amide base can facilitate the deprotonative coupling of pyridine derivatives with a wide range of aldehydes. jst.go.jp This method is particularly efficient for 3,5-dihalopyridines, which react at the 4-position. jst.go.jp

In the realm of asymmetric organocatalysis, the combination of a chiral amine and a Brønsted acid can catalyze the direct addition of aldehydes to 4-vinylpyridines. mdpi.com This synergistic approach involves the activation of the vinylpyridine by the acid and the formation of a nucleophilic enamine from the aldehyde and the chiral amine catalyst. mdpi.com Additionally, a pyridine-boryl radical, generated in situ, can promote the reductive coupling of aldehydes with 1,1-diarylethylenes in a metal-free process. rsc.org

Computational and Theoretical Investigations of 4 Dimethylamino Picolinaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. For derivatives of pyridine (B92270) and benzaldehyde (B42025), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in determining optimized geometries, electronic properties, and vibrational frequencies. researchgate.netnih.govgazi.edu.tr These studies confirm that such molecules often exhibit near-planar structures, which is crucial for understanding their electronic delocalization and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic transitions. acs.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. ajchem-a.com

For molecules related to 4-(Dimethylamino)picolinaldehyde, the HOMO is typically localized on the electron-donating dimethylamino group and the aromatic ring, while the LUMO is centered on the electron-withdrawing aldehyde group and the pyridine ring. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. ajchem-a.comscirp.org DFT calculations on similar aromatic aldehydes and pyridine derivatives provide insights into these energy levels.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Analogous Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Computational Method |

|---|---|---|---|---|

| Cinnoline Derivative | - | - | ~4.69 | HF/6-311G(d,p) |

| 2-chloroquinoline-3-carboxaldehyde | -6.89 | -2.55 | 4.34 | B3LYP/6-311++G(d,p) |

| 4-Aminoantipyrine Derivative | -5.65 | -1.50 | 4.15 | B3LYP/6-31G(d) |

Note: Data is for structurally related compounds to provide context.

Theoretical vibrational analysis using DFT is a powerful method for assigning the intricate vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.govresearchgate.netnih.gov By calculating the harmonic vibrational frequencies, a detailed assignment of spectral bands to specific molecular motions—such as stretching, bending, and torsional modes—can be achieved. researchgate.netmdpi.com For pyridine derivatives, studies have successfully correlated calculated frequencies with experimental data, often with a small root mean square (rms) deviation after applying a scaling factor. researchgate.netnih.gov

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, the C-N stretching of the dimethylamino group, and various aromatic ring vibrations. Computational studies on related molecules like picolinaldehyde and 2-chloroquinoline-3-carboxaldehyde have shown excellent agreement between theoretical and experimental spectra, enabling unambiguous assignments. researchgate.netnih.gov

Table 2: Selected Predicted Vibrational Frequencies for Related Aldehyde Compounds

| Vibrational Mode | Compound | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|---|

| C=O Stretch | Picolinaldehyde | 1723 | 1714 (IR) |

| C=O Stretch | 2-chloroquinoline-3-carboxaldehyde | 1700 (scaled) | 1695 (FT-IR) |

| Ring C-C Stretch | Picolinaldehyde | 1602 | 1591 (IR) |

| C-N Stretch | 4-Aminoantipyrine | 1321 (scaled) | 1316 (FT-IR) |

Note: Data is for structurally related compounds to provide context.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.comlibretexts.orguni-muenchen.de These maps are crucial for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, making these sites attractive for electrophiles and protonation. researchgate.netnih.gov Conversely, the hydrogen atom of the aldehyde group and the regions around the methyl groups would exhibit positive potential. researchgate.net This charge distribution is fundamental to understanding its reactivity in catalysis and synthesis. nih.gov

In molecules like this compound, significant hyperconjugative interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen of the dimethylamino group (n(N)) into the antibonding π* orbitals of the pyridine ring, and from the lone pair of the aldehyde oxygen (n(O)) into adjacent antibonding orbitals. nih.gov These intramolecular charge transfer (ICT) events lead to a more stabilized molecular system. scirp.org NBO analysis on related compounds has quantified these interactions, revealing substantial stabilization energies that confirm the importance of electron delocalization. nih.gov

Table 3: Representative NBO Analysis Stabilization Energies (E(2)) for Interactions in an Analogous Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Compound System |

|---|---|---|---|

| n(N) | π(Ring) | ~40-60 | Substituted Anilines/Pyridines |

| n(O) | σ(C-C/C-N) | ~20-30 | Amide/Aldehyde systems |

| π(Ring) | π*(C=O) | ~15-25 | Aromatic Aldehydes |

Note: Values are representative and based on studies of compounds with similar functional groups.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. DFT calculations can map out potential energy surfaces, identify transition states, and determine reaction barriers, providing a step-by-step understanding of how a reaction proceeds.

For 4-(Dimethylamino)pyridine (DMAP), a close structural analog of the title compound, computational studies have been crucial in clarifying its role as a nucleophilic catalyst in reactions like alcohol acetylation. nih.govresearchgate.net These studies have shown that the reaction proceeds via the formation of a highly reactive acetylpyridinium intermediate, a pathway that is energetically more favorable than a simple base-catalyzed mechanism. nih.gov Similar computational approaches could be applied to this compound to understand its reactivity in various transformations, such as condensations, cycloadditions, or multicomponent reactions where it might act as a catalyst or substrate. researchgate.net Modeling can predict whether a reaction is concerted or stepwise and rationalize the observed product distributions.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com By calculating the energies of vertical electronic transitions, TD-DFT can predict the maximum absorption wavelength (λmax) with good accuracy, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net For chromophores like this compound, TD-DFT calculations can rationalize the observed colors and electronic properties. Studies on related pyridine and benzaldehyde derivatives show that theoretical predictions align well with experimental spectra, often with errors of less than 6%. mdpi.comnih.govrsc.org

In addition to UV-Vis spectra, DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR spectra, providing theoretical values that can be compared with experimental data to aid in structure elucidation and assignment of resonances. researchgate.net

Table 4: Comparison of Experimental and Theoretically Predicted UV-Vis λmax for Related Compounds

| Compound | Solvent | Experimental λmax (nm) | Predicted λmax (nm) | Computational Method |

|---|---|---|---|---|

| 3-O-methylquercetin | Methanol (B129727) | 349 | 350 | TD-DFT/B3LYP/6-311+G(d,p) |

| Picolinaldehyde | CDCl3 | 263 | 260 | TD-DFT/B3LYP/6-311++G(d,p) |

| PTCDI | Chloroform | 526 | 527 | TD-DFT/PBE0-DCP/6-31+G(d,p) |

Note: Data is for structurally related compounds to provide context for the accuracy of theoretical predictions.

Analysis of Electrophilicity and Nucleophilicity Parameters

Theoretical studies on substituted pyridines have shown a strong correlation between the electronic nature of the substituent and the nucleophilicity of the pyridine nitrogen. ias.ac.in For instance, the presence of an amino group enhances the nucleophilicity compared to unsubstituted pyridine. ias.ac.in Therefore, it is anticipated that the nitrogen atom of the pyridine ring in this compound would be a significant nucleophilic center. However, the aldehyde functionality introduces a competing electrophilic site.

The global electrophilicity (ω) and nucleophilicity (N) indices can be calculated using the following equations, based on the energies of the HOMO and LUMO: nih.gov

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO)

Electrophilicity Index (ω) = μ2 / (2η)

Global Nucleophilicity Index (N) = EHOMO(Nu) - EHOMO(TCE) (where TCE is tetracyanoethylene, a reference molecule)

| Parameter | Conceptual Influence on this compound |

| Global Electrophilicity (ω) | The electron-withdrawing aldehyde group is expected to increase the global electrophilicity index. |

| Global Nucleophilicity (N) | The electron-donating dimethylamino group is expected to increase the global nucleophilicity index, particularly at the pyridine nitrogen. |

| HOMO Energy | Expected to be relatively high due to the electron-donating dimethylamino group, indicating a propensity to donate electrons. |

| LUMO Energy | Expected to be relatively low due to the electron-withdrawing aldehyde group, indicating a capacity to accept electrons. |

| HOMO-LUMO Gap (η) | The presence of both electron-donating and electron-withdrawing groups may lead to a smaller HOMO-LUMO gap, suggesting higher reactivity. nih.gov |

Theoretical Insights into Metal Complexation and Stability

The presence of both a pyridine nitrogen and an aldehyde oxygen in this compound makes it an interesting ligand for metal complexation. Theoretical studies on the metal complexes of related pyridine derivatives provide a basis for understanding the potential coordination behavior and stability of this compound complexes. nih.gov

DFT calculations can be employed to model the geometry of metal complexes, predict their stability, and analyze the nature of the metal-ligand bonding. The binding energy of a metal complex is a key indicator of its stability and can be calculated computationally.

For this compound, several coordination modes are theoretically plausible. It can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. Alternatively, it can function as a bidentate ligand, forming a chelate ring by coordinating through both the pyridine nitrogen and the carbonyl oxygen of the aldehyde group. The formation of a stable five-membered chelate ring is often favored, which would enhance the stability of the complex.

The stability of the metal complexes will be influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent environment, and the electronic properties of the ligand. The electron-donating dimethylamino group increases the basicity of the pyridine nitrogen, which generally leads to the formation of more stable metal complexes.

Computational studies on similar ligands have shown that the binding energy and geometry of the complexes can be accurately predicted. nih.gov For example, the calculated bond lengths and angles in the optimized geometry of the complex can be compared with experimental data if available. Furthermore, analysis of the molecular orbitals involved in the metal-ligand bonding can provide insights into the extent of charge transfer and the covalent character of the bond.

| Theoretical Aspect | Insights for this compound Metal Complexes |

| Coordination Modes | Can act as a monodentate (N-coordination) or a bidentate (N,O-chelation) ligand. Bidentate chelation is often thermodynamically favored. |

| Complex Stability | The electron-donating dimethylamino group is expected to enhance the stability of the metal complexes by increasing the ligand's basicity. |

| Binding Energy | DFT calculations can provide quantitative estimates of the binding energies for complexes with various metal ions, allowing for a comparison of their relative stabilities. |

| Geometric Parameters | Theoretical models can predict bond lengths, bond angles, and dihedral angles within the metal complex, offering a detailed structural picture. |

| Electronic Structure | Analysis of molecular orbitals can reveal the nature of the metal-ligand bond, including the contributions from σ-donation and π-backbonding. |

Applications in Functional Materials Development

Design and Synthesis of Picolinaldehyde-Based Chromophores for Nonlinear Optics (NLO)

The molecular architecture of 4-(Dimethylamino)picolinaldehyde is ideally suited for the construction of push-pull chromophores, which are fundamental to second-order nonlinear optical (NLO) materials. In this design, the dimethylamino group acts as a strong electron donor (the "push"), while the pyridine (B92270) ring and aldehyde group can be linked to an electron-acceptor moiety (the "pull"). This intramolecular charge-transfer (ICT) system is crucial for achieving a large first hyperpolarizability (β), the microscopic measure of a molecule's NLO response.

The synthesis of these chromophores typically involves the Knoevenagel condensation reaction. In this process, this compound is reacted with a compound containing an active methylene group, often an N-alkylated pyridinium (B92312) or quinolinium salt with a methyl group in the 2- or 4-position. This reaction extends the π-conjugated bridge connecting the donor and acceptor, which is a key strategy for enhancing the NLO properties. For instance, the reaction with N-methyl-4-picolinium salts yields stilbazolium-type dyes, a well-studied class of NLO chromophores. northwestern.edunih.govsemanticscholar.org The resulting dipolar molecules exhibit intense, visible ICT bands. nih.gov

The efficiency of these chromophores is highly dependent on the strength of the donor and acceptor groups and the length of the conjugated bridge. nih.gov Research has demonstrated that increasing the electron-withdrawing ability of the acceptor part or extending the conjugation length can lead to a significant enhancement of the first hyperpolarizability. While direct data for chromophores derived from this compound is sparse, extensive research on its close analogue, 4-(dimethylamino)benzaldehyde (B131446), provides valuable insights into the expected NLO performance. northwestern.edunih.gov

| Chromophore Structure | Acceptor Moiety | λmax (nm) | Static First Hyperpolarizability (β0) (10-30 esu) |

|---|---|---|---|

| trans-4'-(dimethylamino)-N-methyl-4-stilbazolium | N-methyl-pyridinium | 476 | 90 - 160 |

| trans-4'-(dimethylamino)-N-phenyl-4-stilbazolium | N-phenyl-pyridinium | 526 | 180 |

| trans-4'-(dimethylamino)-N-(2,4-dinitrophenyl)-4-stilbazolium | N-(2,4-dinitrophenyl)-pyridinium | 566 | 175 |

| trans-4'-(dimethylamino)-N-(2-pyrimidyl)-4-stilbazolium | N-(2-pyrimidyl)-pyridinium | 590 | 185 |

Data derived from studies on analogous benzaldehyde-based stilbazolium dyes for comparative purposes. The β₀ values can vary based on the measurement technique (e.g., HRS or Stark spectroscopy) and theoretical models used. northwestern.edu

Integration into Responsive Organic Frameworks

Responsive organic frameworks, particularly metal-organic frameworks (MOFs), are crystalline porous materials that can exhibit dynamic responses to external stimuli such as light. encyclopedia.pubrsc.orgrsc.org The design of these materials relies on the careful selection of metal nodes and organic ligands (or "struts") that possess stimulus-responsive properties. nih.gov

While direct integration of this compound into MOF structures has not been extensively reported, its chemical motifs offer significant potential. Pyridine and its derivatives are widely used as ligands in MOF synthesis. researchgate.netresearchgate.netelsevierpure.com The nitrogen atom of the pyridine ring readily coordinates with metal centers to form the framework structure. To be used as a primary building block, the aldehyde group of this compound would typically be oxidized to a carboxylate group, creating a pyridinedicarboxylate ligand. This modification would allow it to function as a linker, connecting metal clusters to build the porous framework.

The 4-(dimethylamino)pyridine moiety within such a ligand could impart photoresponsive properties to the resulting MOF. encyclopedia.pubresearchgate.net Similar to azobenzene or spiropyran units that are incorporated into MOF ligands to induce light-responsive changes in porosity or other properties, the dimethylamino-pyridine group can participate in photoinduced electron transfer processes. nih.gov Irradiation could alter the electronic state of the ligand, potentially leading to changes in the framework's adsorption, luminescence, or catalytic properties. The design strategy would involve creating a framework where the electronic changes in the ligand are effectively translated into a macroscopic functional response.

Precursors for Advanced Organic Electronic Materials

The development of advanced organic electronic materials, such as organic semiconductors for transistors and light-emitting diodes, hinges on the synthesis of molecules with precisely controlled electronic properties. nih.govnih.gov The performance of these materials is governed by factors like the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the ability to form ordered structures in the solid state. nih.gov

This compound serves as a valuable precursor for such materials due to its inherent donor-π-acceptor characteristics. Organic semiconductors are often designed based on this principle, where electron-rich (donor) and electron-deficient (acceptor) units are linked together to create a conjugated system with a tunable band gap. The dimethylamino group is a strong electron donor, while the pyridine ring is an electron-deficient system.

This compound can be used as a starting material in various condensation and cross-coupling reactions to build larger, more complex conjugated molecules. For example, it could be reacted with various aromatic or heteroaromatic compounds to synthesize dyes and pigments for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.net The aldehyde functionality allows for the extension of the π-system, a critical step in creating materials that can effectively transport charge. By reacting it with other building blocks, chemists can synthesize donor-acceptor (D-A) type polymers, which are a cornerstone of modern organic electronics, offering a pathway to materials with low band gaps and high charge carrier mobilities. The versatility of synthetic organic chemistry allows this simple precursor to be incorporated into a wide range of molecular architectures tailored for specific electronic applications. nih.gov

Supramolecular Chemistry and Self Assembly with 4 Dimethylamino Picolinaldehyde

Hydrogen Bonding Interactions in Directed Self-Assembly

Hydrogen bonding is a fundamental tool in crystal engineering and the directed self-assembly of functional supramolecular architectures. The pyridine (B92270) nitrogen atom in 4-(dimethylamino)picolinaldehyde serves as a potent hydrogen bond acceptor. This feature is frequently exploited in the formation of co-crystals and other molecular assemblies, particularly with hydrogen bond donors such as carboxylic acids.

Research on analogous pyridine derivatives has consistently demonstrated the reliability of the acid-pyridine supramolecular heterosynthon. nih.govnih.gov This interaction typically involves the formation of a robust O-H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen lone pair. In the case of this compound, co-crystallization with a carboxylic acid would be expected to yield a highly predictable and stable hydrogen-bonded dimer or chain.

Table 1: Common Hydrogen Bond Synthons Involving Pyridine Moieties

| Synthon Type | Interacting Groups | Typical Graph-Set Notation | Description |

|---|---|---|---|

| Acid-Pyridine Heterosynthon | Carboxylic Acid (-COOH) and Pyridine Nitrogen | R²₂(8) | A robust cyclic motif formed by a primary O-H···N hydrogen bond and a secondary C-H···O interaction. nih.gov |

| Amide-Pyridine Heterosynthon | Primary Amide (-CONH₂) and Pyridine Nitrogen | R²₂(8) | A dimer formed between the amide N-H and the pyridine nitrogen, often seen in co-crystals with pyridinecarboxamides. nih.gov |

| Phenol-Pyridine Heterosynthon | Phenolic Hydroxyl (-OH) and Pyridine Nitrogen | D (Donor) | A direct donor-acceptor hydrogen bond that competes with acid-pyridine synthons in multifunctional molecules. researchgate.net |

Host-Guest Chemistry with Macrocyclic Receptors

The electron-rich nature and specific geometry of this compound and its derivatives make them suitable guests for various macrocyclic hosts. Host-guest chemistry involves the encapsulation of a guest molecule within the cavity of a larger host molecule, leading to the formation of stable, non-covalent complexes. This encapsulation can alter the physicochemical properties of the guest and is fundamental to applications in sensing, catalysis, and drug delivery.

A prominent example of this interaction is the formation of inclusion complexes with cyclodextrins. A study on 4-(dimethylaminopyridine) (DMAP), a close structural analog, revealed the formation of a 1:1 inclusion complex with β-cyclodextrin. nih.govnih.gov Spectroscopic analysis indicated that the process is spontaneous and that the DMAP molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. nih.gov It was proposed that the pyridinic nitrogen is located in the non-polar part of the cavity, while the dimethylamino group resides in the more hydrophilic region near the rim. nih.gov The formation of such a complex with this compound would similarly involve its encapsulation, potentially shielding the aldehyde group and modifying its reactivity.

Calixarenes, which are macrocycles with a "cup-like" shape and an electron-rich cavity, are also effective hosts for pyridinium (B92312) cations. nih.govnih.gov The protonated form of this compound would be an ideal guest for a calix nih.govarene cavity, where it could be stabilized by strong cation-π and π-stacking interactions. nih.govnih.gov Similarly, cucurbit[n]urils, barrel-shaped macrocycles with carbonyl-lined portals, are known to form exceptionally stable complexes with positively charged guests like pyridinium salts. mdpi.com The encapsulation is driven by a combination of ion-dipole interactions between the pyridinium cation and the carbonyl portals, as well as the hydrophobic effect. mdpi.comnih.gov

Table 2: Macrocyclic Hosts and Their Interactions with Pyridine-based Guests

| Macrocyclic Host | Common Guest Type | Primary Driving Forces | Potential Interaction with this compound |

|---|---|---|---|

| β-Cyclodextrin | Neutral or charged small molecules | Hydrophobic effect, van der Waals forces | Encapsulation of the aromatic ring within its hydrophobic cavity. nih.govnih.gov |

| Calix nih.govarene | Cationic organic guests (e.g., Pyridinium) | Cation-π interactions, π-stacking | Encapsulation of the protonated pyridinium form within the electron-rich cavity. nih.govnih.gov |

| Cucurbit researchgate.neturil | Positively charged or neutral guests | Ion-dipole interactions, hydrophobic effect | Strong binding of the protonated form, with the positive charge interacting with carbonyl portals. mdpi.comnih.gov |

| Pillar nih.govarene | Electron-deficient guests | C-H···π interactions, hydrogen bonding | Encapsulation of the molecule, with potential for specific interactions with functionalized hosts. nih.gov |

Self-Assembled Structures Based on Schiff Base Derivatives

The aldehyde functional group of this compound is a key handle for creating larger, more complex structures through covalent bond formation, most notably via Schiff base condensation. The reaction of the aldehyde with a primary amine yields an imine (-C=N-), converting the starting aldehyde into a versatile Schiff base ligand. nih.govnih.gov

These Schiff base ligands, containing both the original pyridine nitrogen and the newly formed imine nitrogen, are excellent chelators for metal ions. nih.govnih.gov The nitrogen atoms act as donor sites, coordinating to metal centers to drive the self-assembly of discrete, well-defined metallo-supramolecular architectures. The geometry of the ligand and the coordination preference of the metal ion dictate the final structure, which can range from simple dinuclear complexes to complex polyhedral cages or two-dimensional grids.

For example, reacting this compound with a diamine would produce a bidentate or tetradentate ligand. Subsequent addition of a suitable metal ion, such as Cu(II), Fe(II), or Zn(II), can lead to the spontaneous formation of macrocyclic or cage-like structures. nih.govmdpi.com The activity and stability of these metal complexes are often enhanced compared to the free ligand due to the chelate effect. nih.gov This strategy is a cornerstone of supramolecular coordination chemistry, allowing for the rational design of functional materials with applications in catalysis, magnetism, and molecular recognition.

Table 3: Self-Assembly via Schiff Base Metal Complexation

| Reactant 1 | Reactant 2 (Amine) | Resulting Ligand Type | Metal Ion Example | Resulting Supramolecular Structure |

|---|---|---|---|---|

| This compound | Aniline | Bidentate Schiff Base | Cu(II), Ni(II), Co(II) nih.gov | Mononuclear or Dinuclear Complex |

| This compound | Ethylenediamine | Tetradentate Schiff Base | Fe(III), V(III) | Macrocyclic Complex |

Responsive Hydrogels and Polymeric Systems Incorporating Pyridine Moieties

The incorporation of pyridine moieties into polymer backbones is a well-established strategy for creating "smart" or stimuli-responsive materials, particularly hydrogels. nih.gov These materials can undergo significant changes in their physical properties, such as swelling, solubility, or conformation, in response to external stimuli like pH. nih.gov

A polymer or hydrogel network functionalized with this compound units would exhibit pronounced pH-responsiveness. The pyridine nitrogen is basic and becomes protonated under acidic conditions. This protonation introduces positive charges along the polymer chain, leading to electrostatic repulsion between segments. In a hydrogel, this repulsion forces the polymer chains apart, causing the network to absorb large amounts of water and swell. nih.gov Conversely, upon increasing the pH, the pyridine units are deprotonated, the electrostatic repulsion vanishes, and the hydrogel collapses, expelling water. The electron-donating dimethylamino group enhances the basicity of the pyridine ring, making these systems sensitive to subtle changes in pH.

This behavior is the basis for creating pH-responsive drug delivery systems, sensors, and actuators. For example, a hydrogel loaded with a therapeutic agent could be designed to remain collapsed at physiological pH (around 7.4) but swell and release its payload in the acidic microenvironment of a tumor or an inflamed tissue. nih.gov The aldehyde group offers a convenient point for grafting the pyridine unit onto a pre-existing polymer or for use as a monomer in polymerization reactions after suitable modification.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Dimethylaminopyridine) (DMAP) |

| Benzoic acid |

| β-Cyclodextrin |

| Calix nih.govarene |

| Cucurbit[n]uril |

| Pillar nih.govarene |

| Aniline |

| Ethylenediamine |

| Pyridine-2,6-dicarbohydrazide |

| Copper(II) |

| Iron(II) |

| Iron(III) |

| Zinc(II) |

| Vanadium(III) |

| Chromium(III) |

| Nickel(II) |

Derivatization Strategies and Analytical Applications of 4 Dimethylamino Picolinaldehyde

Role as a Target for Derivatization in Chemical Analysis

Chemical derivatization is a process where a target analyte is chemically modified to produce a new compound, or derivative, with properties that are more suitable for a given analytical method. This strategy is frequently employed in the analysis of aldehydes to improve their volatility for gas chromatography (GC) or to enhance their detectability for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net

The primary role of 4-(Dimethylamino)picolinaldehyde as a target for derivatization stems from its aldehyde functional group (-CHO). This group contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack, forming the basis for numerous derivatization reactions. Common strategies involve reacting the aldehyde with reagents containing a nucleophilic group, such as a hydrazine (B178648) or an amine, to form a stable hydrazone or Schiff base, respectively. researchgate.netnih.gov

The unique structure of this compound offers additional characteristics that could be exploited in derivatization:

The Aldehyde Group: Serves as the primary reaction site for attaching a tag.

The Pyridine (B92270) Nitrogen: Introduces basicity and a potential site for protonation, which can be useful for altering chromatographic retention or enhancing ionization in mass spectrometry.

The Dimethylamino Group: This strong electron-donating group influences the electronic properties of the pyridine ring and the reactivity of the aldehyde. researchgate.net It can also be a site for chemical modification, although it is less reactive than the aldehyde.

While specific applications using this compound as a derivatization target are not widely documented in scientific literature, its structural similarity to more common reagents like p-dimethylaminobenzaldehyde (DMAB) suggests its potential. researchgate.netsigmaaldrich.com Derivatization could be designed to attach chromophoric or fluorophoric groups to facilitate UV-Visible or fluorescence detection, or to introduce a permanently charged moiety to improve response in mass spectrometry.

Synthesis and Application of Novel Derivatization Agents for Aldehyde Analysis (e.g., LC-MS)

The development of novel derivatization agents is crucial for improving the sensitivity and selectivity of aldehyde analysis, particularly for liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comnih.gov An ideal derivatization reagent for LC-MS enhances the ionization efficiency of the target aldehyde, which is often poor in its native state. nih.gov This is typically achieved by introducing a functional group that is readily ionizable, such as a quaternary ammonium (B1175870) ion for positive-ion mode ESI-MS. nih.govddtjournal.com

While this compound is not a common precursor for such reagents, the principles of their design can be illustrated by examining other successful agents.

Established Derivatization Agents:

2,4-Dinitrophenylhydrazine (DNPH): One of the most widely used reagents for aldehyde analysis. It reacts with aldehydes to form DNPH-hydrazones, which can be analyzed by HPLC-UV. For LC-MS, the nitroaromatic structure enhances detectability in negative-ion mode. nih.govcdc.gov

Girard's Reagents (T and P): These are hydrazine-based reagents that introduce a quaternary ammonium group onto the aldehyde, creating a derivative with a permanent positive charge. This feature significantly improves ionization efficiency for positive-ion LC-MS analysis. nih.gov

Novel Derivatization Agent Design:

A more recent example is the development of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) , which was designed based on its predecessor, 4-APC. nih.gov The synthesis and application of 4-APEBA highlight key strategies in modern reagent design:

Reactive Group: It possesses an aminooxy group that selectively reacts with aldehydes under mild conditions. nih.gov

Ionization Tag: It incorporates a quaternary ammonium group to ensure a permanent positive charge for sensitive ESI-MS detection. nih.gov

Isotopic Signature: The inclusion of a bromine atom creates a characteristic isotopic pattern (¹⁹Br/⁸¹Br), which aids in the identification of unknown aldehyde derivatives within complex biological matrices. nih.gov

Fragmentation Handle: The structure is designed to produce specific fragmentation patterns in MS/MS analysis, further enhancing identification confidence. nih.gov

The derivatization of aldehydes with 4-APEBA is typically performed at a controlled pH and temperature, followed by reduction with a reagent like sodium cyanoborohydride to form a stable product for LC-MS/MS analysis. nih.gov

Table 1: Comparison of Derivatization Agents for Aldehyde Analysis

| Reagent | Reactive Group | Tag Type | Typical Detection Method | Key Advantage |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Nitroaromatic | HPLC-UV, LC-MS (-) | Well-established, strong chromophore. cdc.gov |

| Girard's Reagent T | Hydrazine | Quaternary Ammonium | LC-MS (+) | Introduces permanent positive charge. nih.gov |

| 4-APEBA | Aminooxy | Quaternary Ammonium + Bromine | LC-MS/MS (+) | Permanent charge, isotopic signature, and controlled fragmentation. nih.gov |

Spectroscopic Methods for Structural and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (δ ≈ 9.8-10.0 ppm), the aromatic protons on the pyridine ring, and a singlet for the six protons of the dimethylamino group (δ ≈ 3.1 ppm). rsc.org The coupling patterns of the pyridine protons would confirm the substitution pattern.

¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (δ ≈ 190-192 ppm). rsc.org Signals for the aromatic carbons and the methyl carbons of the amino group (δ ≈ 40 ppm) would also be present. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, expected around 1700 cm⁻¹. Other significant bands would include C-H stretching from the aromatic ring and methyl groups, C=N and C=C stretching vibrations from the pyridine ring (approx. 1600-1400 cm⁻¹), and C-N stretching from the dimethylamino group. researchgate.netsemanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be expected to show strong absorptions characteristic of an aromatic system with an electron-donating group (N(CH₃)₂) and an electron-withdrawing group (CHO). These would likely correspond to π→π* transitions. Based on its analog, 4-(dimethylamino)benzaldehyde (B131446), strong absorption maxima would be anticipated in the range of 240-350 nm. nist.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / Wavelength | Reference Analog Data |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | ~9.8 ppm | 9.73 ppm for 4-(dimethylamino)benzaldehyde. rsc.org |

| Pyridine Protons | ~6.7-8.6 ppm | 6.69-7.73 ppm for benzaldehyde (B42025) analog protons. rsc.org | |

| Dimethylamino Protons (-N(CH₃)₂) | ~3.1 ppm | 3.08 ppm for 4-(dimethylamino)benzaldehyde. rsc.org | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~191 ppm | 190.4 ppm for 4-(dimethylamino)benzaldehyde. rsc.org |

| Dimethylamino Carbons (-N(C H₃)₂) | ~40 ppm | 40.2 ppm for 4-(dimethylamino)benzaldehyde. rsc.org | |

| IR | Aldehyde C=O Stretch | ~1700 cm⁻¹ | ~1680 cm⁻¹ for related compounds. researchgate.net |

| Aromatic C=C/C=N Stretch | 1600-1450 cm⁻¹ | Characteristic for pyridine and substituted benzene (B151609) rings. semanticscholar.org | |

| UV-Vis | π→π* Transition | ~240 nm and ~340 nm | λ_max at 243 nm and 339 nm for 4-(dimethylamino)benzaldehyde in ethanol. nist.gov |

Chromatographic Separation Techniques for Picolinaldehyde-Related Species

Chromatography is the cornerstone of analytical separation, and both gas and liquid chromatography are applicable to picolinaldehyde-related compounds. The choice of method depends on the volatility and polarity of the analyte and the analytical goal, such as separating it from isomers or quantifying its derivatives.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net Pyridine and its simpler derivatives can often be analyzed directly. cdc.govrestek.com For this compound, direct injection might be possible, but its polarity could lead to peak tailing on standard non-polar columns. Derivatization to a less polar, more volatile form (e.g., by silylation of any active sites or conversion of the aldehyde to a more stable group) can improve chromatographic performance. researchgate.net When using pyridine as a solvent or catalyst in derivatization reactions, care must be taken as it can sometimes negatively affect certain column stationary phases, although it is commonly used without issue. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally labile. For picolinaldehyde-related species, reversed-phase HPLC (RP-HPLC) is the most common approach.

A significant challenge in the chromatography of substituted pyridines is the separation of positional isomers (e.g., separating the 4-substituted isomer from the 2- or 3-isomers). Standard C18 columns separate primarily based on hydrophobicity and may not provide adequate resolution for isomers with very similar polarities. nacalai.comrsc.org To achieve this separation, specialized stationary phases are often required:

Phenyl-based columns: These offer alternative selectivity through π-π interactions between the stationary phase and the aromatic analyte.

Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) columns: These columns are specifically designed to enhance π-π and charge-transfer interactions, providing excellent resolution for structural isomers of aromatic compounds. nacalai.com

Mixed-Mode Columns: For highly polar or zwitterionic species, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity and achieve separations not possible with a single mechanism. sielc.com

Table 3: Typical HPLC Conditions for Separation of Related Aromatic Isomers

| Analytes | Column Type | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Xylene Isomers | MIL-53(Fe) packed column | Acetonitrile/Water (100:0) | UV (254 nm) | rsc.org |

| Phthalonitrile Isomers | COSMOSIL NPE | Methanol/Water (50/50) | UV | nacalai.com |

| Aminopyridine Isomers | Obelisc N (Mixed-Mode) | Acetonitrile, Ammonium Formate Buffer | ELSD | sielc.com |

| Flavonoid Isomers | C18 | Gradient of 0.1% Formic Acid in Water and Acetonitrile | UV-PDA | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(dimethylamino)picolinaldehyde, and how can its purity be validated?

- Methodology : this compound is synthesized via reductive alkylation of primary amines using aldehydes, as demonstrated in SIRT2 inhibitor studies. For example, STLC derivatives were synthesized by reacting methyl esters with this compound under reductive conditions . Purity validation typically employs HPLC, TLC, or NMR spectroscopy. Structural confirmation is achieved via FT-IR (to identify aldehyde C=O stretches at ~1700 cm⁻¹) and ¹H NMR (aldehyde proton resonance at ~9.8 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- FT-IR : Identifies functional groups (e.g., aldehyde C=O, dimethylamino N-CH₃) .

- NMR : ¹H NMR confirms aldehyde proton (δ ~9.8 ppm) and dimethylamino groups (δ ~2.9 ppm for N-(CH₃)₂) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the reactivity of this compound compare to other aromatic aldehydes in Schiff base formation?

- Methodology : The electron-donating dimethylamino group enhances aldehyde reactivity in nucleophilic additions. For example, 4-(dimethylamino)benzaldehyde forms Schiff bases with amines faster than unsubstituted benzaldehydes due to increased electrophilicity at the carbonyl carbon. Reaction progress can be monitored via TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the biological activity of this compound derivatives in enzyme inhibition?

- Methodology : The dimethylamino group is critical for SIRT2 inhibition. In STLC-derived compounds, its absence (e.g., STC8) resulted in loss of activity, while its presence (e.g., STC4) yielded IC₅₀ values of 1.3 µM. This suggests the group participates in hydrogen bonding or electrostatic interactions with the enzyme’s active site. Competitive inhibition assays (e.g., electrophoretic mobility shift assays) are used to quantify activity .

Q. What strategies can optimize the potency of this compound-based inhibitors while minimizing off-target effects?

- Methodology :

- SAR Studies : Systematically modify the aldehyde’s pyridine ring (e.g., introducing halogens or methoxy groups) and compare inhibitory IC₅₀ values .

- Molecular Docking : Predict binding modes with SIRT2 (PDB: 3KEN) to identify key interactions .

- Selectivity Screening : Test derivatives against related enzymes (e.g., SIRT1, HDACs) using fluorometric assays .

Q. How can contradictory SAR data for this compound derivatives be resolved?

- Methodology : Discrepancies often arise from variations in assay conditions (e.g., pH, substrate concentration). To address this:

- Standardize Assays : Use consistent protocols (e.g., fixed NAD⁺ concentrations in SIRT2 assays) .

- Validate Physicochemical Properties : Measure logP and pKa to account for bioavailability differences .

- Crystallography : Resolve co-crystal structures to confirm binding modes (e.g., via X-ray diffraction) .

Q. What are the challenges in using this compound as a building block for complex heterocycles?

- Methodology : Challenges include aldehyde oxidation and competing side reactions. Mitigation strategies:

- Inert Atmosphere : Synthesize derivatives under nitrogen to prevent aldehyde oxidation.

- Protecting Groups : Temporarily protect the aldehyde with acetals during multi-step syntheses .

- Microwave-Assisted Synthesis : Accelerate reactions to reduce decomposition (e.g., 30-minute cyclocondensations at 100°C) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound derivatives in cellular assays?

- Methodology :

- Range-Finding : Test 0.1–100 µM concentrations based on in vitro IC₅₀ values (e.g., STC4 at 1.3 µM) .

- Controls : Include vehicle (DMSO) and positive controls (e.g., Trichostatin A for HDAC inhibition).

- Endpoint Selection : Use viability assays (MTT) and apoptosis markers (Annexin V) to differentiate cytotoxic vs. cytostatic effects .

Q. What computational tools are recommended for predicting the ADMET properties of this compound analogs?

- Methodology :

- Software : SwissADME or ADMETLab 2.0 to estimate permeability (logP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions).

- Molecular Dynamics (MD) : Simulate compound stability in biological membranes (e.g., using GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.